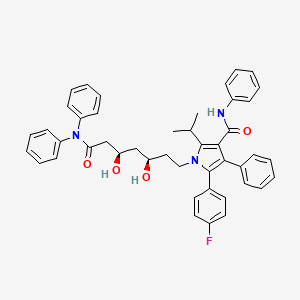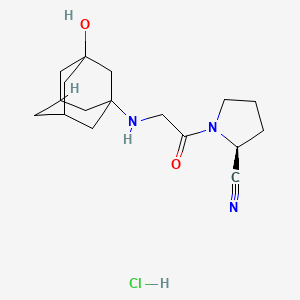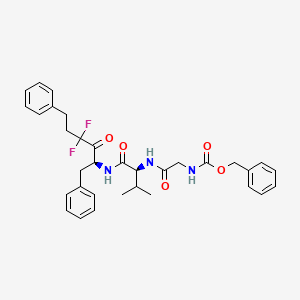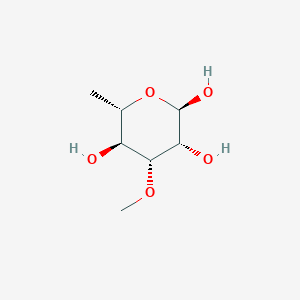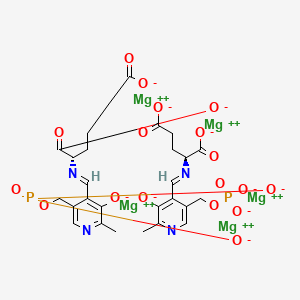
Magnesium pyridoxal 5-phosphate glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium pyridoxal 5-phosphate glutamate, also known by its trade name Sedalipid, is a compound that serves as a hypolipidemic agent. It is a derivative of vitamin B6 and is used in various clinical settings to manage cholesterol levels and other cardiovascular risk factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium pyridoxal 5-phosphate glutamate involves several steps:
Oxidation of Pyridoxine: Pyridoxine or its acid addition salt is oxidized using manganese (IV) oxide to form pyridoxal.
Formation of Schiff’s Base:
Selective Phosphorylation: The Schiff’s base is selectively phosphorylated at the 5’-hydroxymethyl group to form p-phenetidyl-pyridoxal-5’-phosphate.
Hydrolysis: This intermediate is hydrolyzed to form an alkali metal salt of pyridoxal-5’-phosphate.
Formation of Magnesium Salt: The alkali metal ions are removed, and pyridoxal-5’-phosphate is reacted with a magnesium alcoholate and L-glutamic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Magnesium pyridoxal 5-phosphate glutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese (IV) oxide, reducing agents, and phosphorylating agents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of the compound, which have different biological activities and applications .
科学研究应用
Magnesium pyridoxal 5-phosphate glutamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in enzymatic reactions as a coenzyme, particularly in transamination and decarboxylation reactions.
Medicine: It is used to manage cholesterol levels and other cardiovascular risk factors. .
Industry: It is used in the production of various pharmaceuticals and as a dietary supplement.
作用机制
Magnesium pyridoxal 5-phosphate glutamate acts as a coenzyme in various enzymatic reactions. It is involved in the conversion of L-glutamic acid to gamma-aminobutyric acid (GABA), which is crucial for neurotransmission. The compound forms a Schiff base with amino acids, facilitating their transformation through decarboxylation, transamination, and other reactions .
相似化合物的比较
Similar Compounds
Pyridoxal 5-phosphate: The active form of vitamin B6, involved in similar enzymatic reactions.
Pyridoxamine 5-phosphate: Another derivative of vitamin B6 with similar coenzyme functions.
Pyridoxine: The precursor of pyridoxal 5-phosphate and pyridoxamine 5-phosphate.
Uniqueness
Magnesium pyridoxal 5-phosphate glutamate is unique due to its combined properties of magnesium and pyridoxal 5-phosphate, enhancing its biological activity and stability. It is particularly effective in managing cholesterol levels and other cardiovascular risk factors, making it a valuable compound in medical research and treatment .
属性
CAS 编号 |
139319-33-8 |
|---|---|
分子式 |
C26H24Mg5N4O18P2 |
分子量 |
864.0 g/mol |
IUPAC 名称 |
pentamagnesium;(2S)-2-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methylideneamino]pentanedioate |
InChI |
InChI=1S/2C13H17N2O9P.5Mg/c2*1-7-12(18)9(8(4-14-7)6-24-25(21,22)23)5-15-10(13(19)20)2-3-11(16)17;;;;;/h2*4-5,10,18H,2-3,6H2,1H3,(H,16,17)(H,19,20)(H2,21,22,23);;;;;/q;;5*+2/p-10/t2*10-;;;;;/m00...../s1 |
InChI 键 |
BHGSMEHRLYVYEI-ZPFSJBFKSA-D |
手性 SMILES |
CC1=NC=C(C(=C1[O-])C=N[C@@H](CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].CC1=NC=C(C(=C1[O-])C=N[C@@H](CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
规范 SMILES |
CC1=NC=C(C(=C1[O-])C=NC(CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].CC1=NC=C(C(=C1[O-])C=NC(CCC(=O)[O-])C(=O)[O-])COP(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


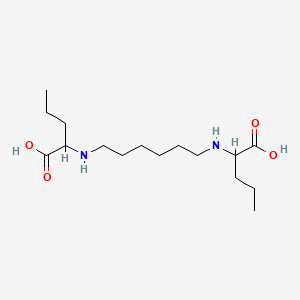
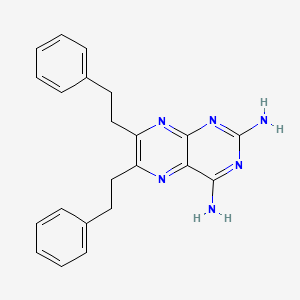
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)

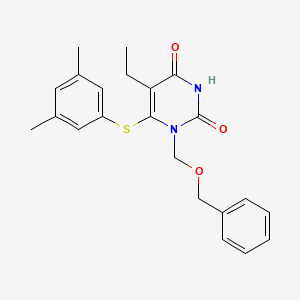

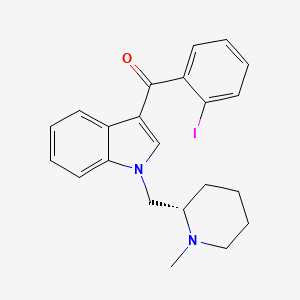
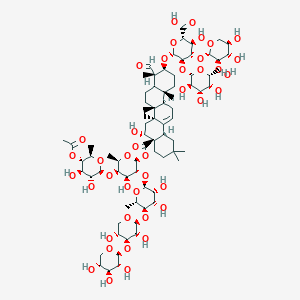
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

